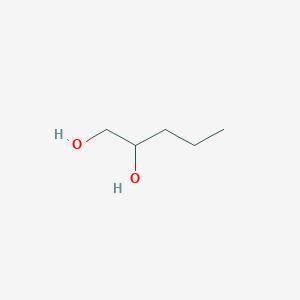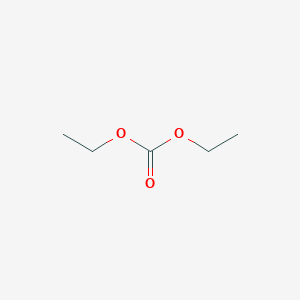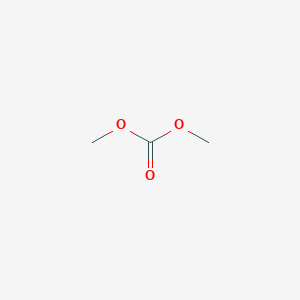![molecular formula C8H15ClO5 B041911 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid CAS No. 396106-50-6](/img/structure/B41911.png)
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid
Descripción general
Descripción
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid (C2E2A) is an organic compound commonly used in the laboratory for a variety of applications. It is a versatile compound with a wide range of uses in scientific research, including synthesis, biochemical and physiological studies, and drug development. C2E2A is a relatively simple molecule, consisting of a carboxylic acid functional group, two ether oxygen atoms, and a chlorine atom. It is a colorless liquid at room temperature, with a boiling point of 129°C and a melting point of -36°C.
Aplicaciones Científicas De Investigación
Production of Acid-labile Acetals : This compound is used for producing acid-labile acetals from perfluorocycloalkenes (Plevey & Talbot, 1977).
Chiral Derivatizing Agent : It may be used as a chiral derivatizing agent for amines and alcohols, and as a chiral phosphonic auxiliary (Majewska, 2019).
Synthesis of 3-methylpyrrole : It is utilized in the synthesis of 3-methylpyrrole via methyl 4-methylpyrrole-2-carboxylate (Cornforth & Du Ming-hui, 1990).
Immunization with Synthetic Peptides : Phospholipid amide derivatives of this acid can be incorporated into liposomal constructs for immunization with synthetic peptides, allowing coupling of peptides to liposomes (Frisch, Boeckler, & Schuber, 1996).
Determination of Absolute Configuration : Its biotransformations can be used to determine the absolute configuration of all isomers (Majewska, 2015).
Kinetic Resolution of Racemic Amines : Isopropyl 2-propoxyacetate, a related compound, is effective in the kinetic resolution of racemic amines (Olah et al., 2018).
Synthesis of New Compounds : It is used in nucleophilic substitution reactions to synthesize new compounds and their derivatives (Zhanaliyeva et al., 2019).
Establishing Configurations of Enantiomers : Nonracemic menthyl phosphorylacetates, related compounds, are used for establishing the configurations of enantiomers (Bredikhin et al., 2007).
Reaction with Alcohols : 2-(Chloromethoxy)ethyl acetate, another related compound, reacts with alcohols to produce specific acetates and bis(alkoxy)methanes (Aitken et al., 1986).
Quantification in Human Urine : A procedure has been developed to quantify 2-(2-methoxyethoxy)acetic acid, a biomarker for human exposure to 2-(2-methoxyethoxy)ethanol, in human urine samples (B'hymer et al., 2003).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is used in the synthesis of ethylene glycol-based amino acids and polymers for direct and amplified dna detection . This suggests that it may interact with DNA or proteins involved in DNA detection.
Mode of Action
It’s known to be used in the synthesis of modified oligonucleotides bearing a disulfide or a thiol function at the 3′-end and other modifications at the 5′-end . This suggests that it may interact with its targets through covalent bonding, leading to changes in the structure and function of the targets.
Pharmacokinetics
It is soluble in chloroform , which suggests that it may have good bioavailability due to its ability to cross biological membranes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid. For instance, it is hygroscopic and should be stored under an inert atmosphere . This suggests that moisture and oxygen in the environment could potentially affect its stability and efficacy.
Propiedades
IUPAC Name |
2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPZWQAPFVLOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCCl)OCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


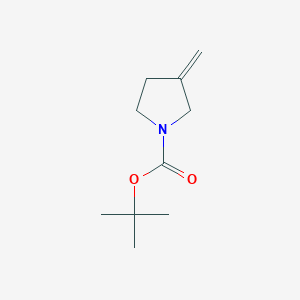


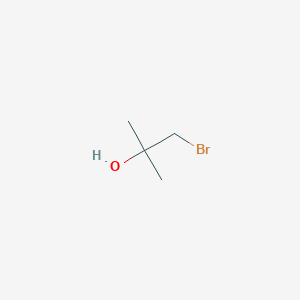
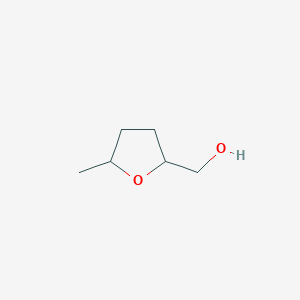
![N-[1H-Indol-3-YL-acetyl]glycine acid](/img/structure/B41844.png)
![5-Azaspiro[2.4]heptane](/img/structure/B41849.png)

